Clarithromycin Impurity L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

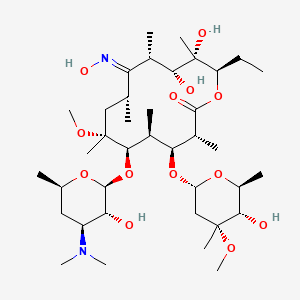

Clarithromycin Impurity L, also known as 6-O-Methylerythromycin A (Z)-9-oxime, is a derivative of Clarithromycin . It has a molecular formula of C38H70N2O13 .

Synthesis Analysis

The synthesis of Clarithromycin Impurity L involves complex chemical reactions. The process is high in methylation selectivity and simple in after-treatment .Molecular Structure Analysis

The molecular structure of Clarithromycin Impurity L is complex, with a molecular weight of 762.9 . The InChI representation of its structure is available .Chemical Reactions Analysis

Clarithromycin Impurity L is involved in various chemical reactions during its synthesis. The reaction mechanism likely involves an acid-base interaction, with chloramine being the electrophilic reagent .Physical And Chemical Properties Analysis

Clarithromycin Impurity L is a crystalline, white powder . It is soluble in acetone, slightly dissolved in methanol, and insoluble in water .Scientific Research Applications

Pharmacokinetics and Bioavailability Studies

Clarithromycin Impurity L, a derivative of clarithromycin, plays a crucial role in pharmacokinetic studies. Researchers use it to assess drug absorption, distribution, metabolism, and excretion. By analyzing its behavior in plasma and tissues, scientists gain insights into drug interactions, dosing regimens, and therapeutic monitoring.

Mechanism of Action

Target of Action

Clarithromycin Impurity L, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibacterial action .

Mode of Action

The mode of action of Clarithromycin Impurity L is believed to be similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin Impurity L may be bacteriostatic or bactericidal .

Biochemical Pathways

It is known that the inhibition of protein synthesis can disrupt various essential biological processes within the bacterial cell, leading to its eventual death .

Pharmacokinetics

Clarithromycin is primarily metabolized by cytochrome p450 (cyp) 3a isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . These properties may provide some insight into the ADME properties of Clarithromycin Impurity L.

Result of Action

The result of Clarithromycin Impurity L’s action is the inhibition of bacterial growth or the killing of bacterial cells by disrupting protein synthesis . This can lead to the effective treatment of various bacterial infections.

Action Environment

The action of Clarithromycin Impurity L can be influenced by various environmental factors. For instance, the reaction temperature and duration can affect the concentration of this impurity . Furthermore, the stability of Clarithromycin Impurity L may be affected by the pH and the presence of other substances in the environment .

Safety and Hazards

properties

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJRTBANFUBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clarithromycin Impurity L | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

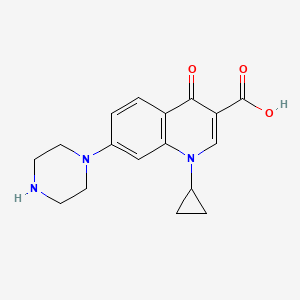

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)